molecular formula C10H12O4 B589429 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid) CAS No. 1794828-46-8

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)

Cat. No.: B589429
CAS No.: 1794828-46-8
M. Wt: 199.22
InChI Key: ZVIJTQFTLXXGJA-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid typically involves the deuteration of 3-(3-Hydroxy-4-methoxyphenyl)propionic acid. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used for further research and applications .

Scientific Research Applications

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid is widely used in:

    Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and reaction mechanisms.

    Biology: It helps in studying enzyme kinetics and metabolic processes due to its deuterium labeling.

    Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid exerts its effects involves its interaction with various molecular targets. It can inhibit enzymes such as prostaglandin E2 synthase, thereby reducing inflammation. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid lies in its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and measurement are required .

Properties

CAS No.

1794828-46-8

Molecular Formula

C10H12O4

Molecular Weight

199.22

IUPAC Name

3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/i1D3

InChI Key

ZVIJTQFTLXXGJA-FIBGUPNXSA-N

SMILES

COC1=C(C=C(C=C1)CCC(=O)O)O

Synonyms

β-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid;  Hydroisoferulic-d3 Acid;  3-Hydroxy-4-methoxy-benzenepropanoic-d3 Acid;  Dihydroisoferulic-d3 acid

Origin of Product

United States

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